N,N-Dimethylthiocarbamoyl Isothiocyanate
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H6N2S2 |
|---|---|
Molecular Weight |
146.2 g/mol |
IUPAC Name |
1,1-dimethyl-3-(sulfanylidenemethylidene)thiourea |
InChI |
InChI=1S/C4H6N2S2/c1-6(2)4(8)5-3-7/h1-2H3 |
InChI Key |
HWWZNIZZCORSRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)N=C=S |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dimethylthiocarbamoyl Isothiocyanate
Synthesis from N,N-Dialkylthiocarbamoyl Chlorides and Related Precursors
A primary and direct route to N,N-Dimethylthiocarbamoyl Isothiocyanate involves the reaction of an N,N-dialkylthiocarbamoyl chloride with a thiocyanate (B1210189) salt. acs.org This method provides a straightforward pathway to the target compound by forming the S-NCS bond through nucleophilic substitution.
Specifically, the treatment of N,N-dialkylthiocarbamoyl chlorides with sodium thiocyanate in a solvent such as ethyl acetate (B1210297) yields the corresponding thiocarbamoyl isothiocyanates (R₂N–CS–NCS). acs.org This reaction proceeds through an initial formation of a less stable thiocyanate isomer, which then rearranges to the final isothiocyanate product.
Formation of this compound as a Transient or Stable Intermediate in Reaction Sequences
This compound can also be understood through its formation as an intermediate in certain reaction pathways. In the synthesis starting from N,N-dialkylthiocarbamoyl chlorides and sodium thiocyanate, the corresponding thiocarbamoyl thiocyanate (R₂N–CS–SCN) is the initial product. acs.org
This thiocyanate isomer is generally a transient species, detectable by spectroscopic methods like IR spectroscopy but often not isolated. acs.org It rapidly rearranges to the more thermodynamically stable isothiocyanate isomer (R₂N–CS–NCS). acs.orgresearchgate.net However, in some cases with different N-substituents, such as N-methyl-N-phenylthiocarbamoyl thiocyanate, the intermediate has been isolated and observed to rearrange to the isothiocyanate upon heating to its melting point (75–114 °C) or higher temperatures (100–110 °C). acs.org Computational studies predict an activation barrier of approximately 29 kcal/mol for the rearrangement of the dimethylamino derivative, supporting its existence as an intermediate that converts to the final isothiocyanate product. acs.org
Exploration of General Methods for Isothiocyanate Synthesis Applicable to the N,N-Dimethylthiocarbamoyl Moiety
While direct synthesis from thiocarbamoyl chlorides is specific, several general methods for forming the isothiocyanate group are widely used in organic chemistry and can be conceptually applied to structures containing the N,N-dimethylthiocarbamoyl moiety. rsc.orgchemrxiv.orgrsc.org These methods typically start from primary amines or other nitrogen-containing functional groups. chemrxiv.orgrsc.org
Reactions of Primary Amines with Carbon Disulfide and Desulfurization Agents
The most common and versatile method for synthesizing isothiocyanates involves a two-step, one-pot reaction starting from a primary amine. nih.govnih.govmdpi.com The process begins with the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt in situ. rsc.orgnih.gov This intermediate is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. rsc.orgnih.gov
A wide variety of desulfurization agents have been developed for this transformation, each with specific advantages regarding reaction conditions, substrate scope, and byproducts. nih.govcbijournal.com The choice of reagent can be critical, especially for substrates with sensitive functional groups. mdpi.com For instance, methods using di-tert-butyl dicarbonate (B1257347) (Boc₂O) are noted for producing volatile byproducts, simplifying reaction workup. cbijournal.com
Table 1: Selected Desulfurization Agents for Dithiocarbamate Conversion
| Desulfurizing Agent | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Tosyl Chloride (TsCl) | Amine, CS₂, Et₃N | Facile and general protocol. | organic-chemistry.orgwikipedia.org |
| Propane phosphonic acid anhydride (B1165640) (T3P®) | One-pot reaction with dithiocarbamate intermediate. | Efficient desulfurating agent. | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Aqueous or biphasic systems. | Considered a green reagent; effective for non-chiral ITCs. | rsc.org |
| Di-tert-butyl dicarbonate (Boc₂O) | Catalyst (e.g., DMAP, DABCO). | Byproducts are volatile, simplifying purification. | rsc.orgcbijournal.com |
| DMT/NMM/TsO⁻ | Microwave irradiation or room temperature. | Effective for aliphatic and aromatic amines, including amino acid esters. | mdpi.com |
| Photocatalysis (e.g., Rose Bengal) | Visible light (Green LED). | Mild, metal-free conditions. | organic-chemistry.org |
| Electrochemical Methods | Anodic desulfurization. | Avoids toxic reagents, high-yielding. | organic-chemistry.org |
Alternative Preparative Routes and Functional Group Compatibility
Beyond the dithiocarbamate route, several other synthetic strategies exist for the preparation of isothiocyanates. nih.govscilit.com These alternative methods can offer advantages for specific substrates or when seeking to avoid certain reagents like carbon disulfide.
One notable method is the tandem Staudinger/aza-Wittig reaction, which starts from azides. nih.govmdpi.com Other approaches include the fragmentation of 1,4,2-oxathiazoles wikipedia.org and the use of thiocarbonyl transfer reagents like thiophosgene, though its high toxicity has led to the development of safer alternatives such as thiocarbonyldiimidazole. chemrxiv.orgmdpi.com Syntheses starting from hydroximoyl chlorides or elemental sulfur have also been reported as efficient. nih.govnih.gov
The functional group compatibility of these methods varies. Modern techniques, such as those employing trifluoromethanesulfonyl chloride/triphenylphosphine/sodium iodide or photocatalysis, offer good tolerance for a range of functional groups. organic-chemistry.org However, the classic dithiocarbamate method can be limited by the nucleophilicity of the starting amine, with electron-deficient aromatic amines sometimes requiring harsher conditions or stronger bases for the initial reaction with carbon disulfide. mdpi.com
Table 2: Alternative Synthetic Routes to Isothiocyanates
| Method | Starting Material | Key Features | Reference |
|---|---|---|---|
| Tandem Staudinger/Aza-Wittig Reaction | Azides (R-N₃) | Effective for synthesizing chiral isothiocyanates. | nih.govnih.gov |
| Fragmentation of 1,4,2-Oxathiazoles | 1,4,2-Oxathiazoles | Applicable to polymer-supported synthesis. | wikipedia.org |
| From Hydroximoyl Chlorides | Aldehydes (via hydroximoyl chlorides) | Efficient, simple workup, and provides nearly quantitative yields. | nih.govnih.gov |
| Reaction with Elemental Sulfur | Primary Amines | Quick reaction with simple workup and high yields. | nih.govnih.gov |
| Use of Thiocarbonyl Fluoride | Primary Amines | Generated in situ from reagents like PDFA; fast reaction with high yields. | mdpi.com |
Chemical Transformations and Reactivity Profiles of N,n Dimethylthiocarbamoyl Isothiocyanate
Intramolecular Rearrangement Dynamics
N,N-Dimethylthiocarbamoyl isothiocyanate is subject to fascinating intramolecular rearrangement dynamics, primarily involving the migration of its substituent groups. These transformations are crucial for understanding its stability and reactivity. Computational studies, particularly at the B3LYP/6-311+G(d,p) level, have provided significant insights into the energetics and mechanisms of these processes. nih.govacs.org
A key dynamic process within the this compound molecule is the degenerate 1,3-shift of the dimethylamino group. acs.orgresearchgate.net In this rearrangement, the dimethylamino group migrates between the carbon atoms of the thiocarbonyl (C=S) and the isothiocyanate (-N=C=S) moieties. This reaction is termed "degenerate" because the reactant and the product are chemically identical, resulting in no net change in energy. acs.orgresearchgate.net
The mechanism for this shift involves a four-membered cyclic, zwitterionic transition state. nih.govacs.org This process is facilitated by interactions between the lone pair of electrons on the migrating nitrogen atom and the lowest unoccupied molecular orbital (LUMO) of the neighboring isothiocyanate function. nih.govacs.org Computational studies have calculated the activation barrier for this specific 1,3-shift of the dimethylamino group in this compound to be 34 kcal/mol. acs.orgresearchgate.net Such rearrangements in cumulenes involving migrating amino substituents often proceed in a non-concerted fashion, potentially involving a high-energy intermediate structure between two transition states. researchgate.net
Isothiocyanates (R-N=C=S) are generally the more common and stable isomers of thiocyanates (R-S-C≡N). wikipedia.org The isomerization of thiocyanates to isothiocyanates is a well-documented process, often achievable through thermal means. wikipedia.orggoogle.com For instance, allyl thiocyanate (B1210189) readily isomerizes to allyl isothiocyanate. wikipedia.org
In the context of this compound, the most relevant interconversion is the degenerate 1,3-shift described previously, which effectively represents a self-isomerization. acs.orgresearchgate.net Broader isomerization pathways can be considered within the general reaction scheme: RCX-YCN ⇌ RCX-NCY ⇌ RCY-NCX ⇌ RCY-XCN (where X and Y can be O, S, or NR'). nih.govacs.org For thioacyl isothiocyanates, these rearrangements are exothermic, while for thioacyl isothiocyanates like the title compound, the reaction is degenerate. acs.orgresearchgate.net
The energetics of 1,3-substituent shifts vary significantly across different (thio)acyl and imidoyl systems, depending on the nature of both the migrating group and the molecular backbone. nih.govacs.org The activation barriers for these rearrangements provide a quantitative measure of the migratory aptitude of different substituents.
Computational studies reveal that the activation barrier for the 1,3-shift of the dimethylamino group in this compound (Me₂N–CS–NCS) is 34 kcal/mol. acs.orgresearchgate.net Interestingly, this is the same activation energy calculated for the corresponding shift in N,N-dimethylcarbamoyl isocyanate (Me₂N–CO–NCS), indicating a similar migratory aptitude of the dimethylamino group in both the thioacyl and acyl systems. acs.orgresearchgate.net
The migratory aptitude is highly dependent on the substituent. Groups with lone pairs, such as amino groups, are favored due to stabilizing lone pair-LUMO interactions in the transition state. acs.orgresearchgate.net This is reflected in the lower activation energies for groups like ethylthio compared to aryl or alkyl groups. acs.orguq.edu.au For example, the degenerate 1,3-shift of a phenyl group in thiobenzoyl isothiocyanate has a much higher predicted barrier of 62 kcal/mol. researchgate.net
| Compound System | Migrating Group | Activation Barrier (kcal/mol) | Reaction Type |
|---|---|---|---|
| This compound | Dimethylamino | 34 | Degenerate |
| N,N-Dimethylcarbamoyl Isocyanate | Dimethylamino | 34 | Interconversion |
| Ethyl Thionformate Isocyanate | Ethoxy | 37 | Interconversion |
| Ethyl Dithioformate Isocyanate | Ethylthio | 29 | Interconversion |
| Thiobenzoyl Isothiocyanate | Phenyl | ~62 | Degenerate |
| Thioacetyl Isocyanate | Methyl | 71 | Interconversion |
Nucleophilic Addition Reactions of the Isothiocyanate Functionality
The isothiocyanate group (-N=C=S) is an electrophilic functional group, susceptible to attack by nucleophiles. The carbon atom of the isothiocyanate is the primary site of nucleophilic attack. wikipedia.org This reactivity is fundamental to the synthetic utility of compounds like this compound.
This compound is expected to react readily with a variety of nitrogen-based nucleophiles. These reactions are characteristic of the isothiocyanate functional group. researchgate.netchemrxiv.org
Amines: Primary and secondary amines add to the isothiocyanate carbon to form N,N,N'-trisubstituted thioureas. This is a standard method for the synthesis of thiourea (B124793) derivatives. researchgate.netchemrxiv.org
Hydrazines: The reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines yields thiosemicarbazides. researchgate.netresearchgate.net These products can serve as intermediates for the synthesis of more complex heterocyclic compounds. researchgate.net
Amidines: Amidines, being strong nitrogen nucleophiles, are also expected to add to the isothiocyanate group, leading to the formation of thiourea-like adducts.
These addition reactions are typically efficient and form the basis for many synthetic applications of isothiocyanates in medicinal and materials chemistry. chemrxiv.orgrsc.org
The reactivity of the isothiocyanate group can be harnessed in intramolecular or intermolecular reactions to form heterocyclic systems. While specific examples for this compound are not extensively detailed, its precursor, N,N-dimethylthiocarbamoyl chloride, demonstrates this potential. In a one-step reaction, the C,N-dianion of a 2-methylbenzenesulfonamide reacts with N,N-dimethylthiocarbamoyl chloride to yield a cyclized 3-dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide product. researchgate.netsemanticscholar.org
Furthermore, isothiocyanates are known to participate in cycloaddition reactions. For example, DFT studies have explored the cycloaddition of isothiocyanates with diazoazoles to form 4-imino-4H-pyrazolo[5,1-d] nih.govacs.orgresearchgate.netacs.orgthiatriazines. researchgate.net Such reactivity highlights the potential of this compound to act as a building block for the synthesis of various cyclic and heterocyclic structures.
Heterocyclic Compound Synthesis Utilizing this compound
This compound serves as a versatile synthon in the construction of a variety of heterocyclic systems. Its dual electrophilic sites, the isothiocyanate carbon and the thiocarbamoyl carbon, allow for diverse cyclization strategies with appropriate nucleophilic partners. This reactivity is instrumental in forming both five- and six-membered rings containing nitrogen and sulfur atoms, which are prevalent scaffolds in medicinal and materials chemistry.
Formation of Five-Membered Nitrogen and Sulfur Heterocycles (e.g., Thiazoles, Thiadiazoles, Triazoles, Dithiolanes)
The isothiocyanate functionality is a key precursor for a range of five-membered heterocycles. frontiersin.orgnih.gov The reaction of this compound with substrates containing adjacent nucleophilic groups readily leads to cyclization.
Thiazoles: The synthesis of thiazoles often proceeds via the Hantzsch thiazole (B1198619) synthesis or variations thereof. While direct examples utilizing this compound are not extensively detailed, the general reactivity of isothiocyanates suggests its utility. For instance, the reaction with α-haloketones would furnish an intermediate that, upon cyclization, yields a thiazole ring. A copper-catalyzed coupling of oxime acetates with isothiocyanates is another modern approach to forming 2-aminothiazoles. organic-chemistry.org
Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from isothiocyanates through the reaction with hydrazides. The initial step involves the formation of a thiosemicarbazide (B42300) intermediate, which then undergoes acid-catalyzed cyclization to yield the thiadiazole ring. nih.govjocpr.com For example, the reaction of a hydrazide with this compound would be expected to form N',N'-dimethyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)thiourea.
Triazoles: Similarly, 1,2,4-triazoles can be prepared from isothiocyanates. The reaction of carboxylic acid hydrazides with isothiocyanates yields 1,4-substituted thiosemicarbazides, which can then be cyclized under basic conditions to form 1,2,4-triazole-3-thiols. researchgate.netmdpi.com
Dithiolanes: The synthesis of dithiolanes can be achieved through reactions with appropriate sulfur-containing nucleophiles.
The following table summarizes the general synthetic strategies for these five-membered heterocycles using isothiocyanates as a key reactant.
| Heterocycle | General Reactant(s) | Key Intermediate |
| Thiazole | α-Haloketone | Thio-substituted imine |
| 1,3,4-Thiadiazole | Hydrazide | Thiosemicarbazide |
| 1,2,4-Triazole | Hydrazide | Thiosemicarbazide |
Synthesis of Six-Membered and Condensed Heterocyclic Systems (e.g., Triazines, Oxazines, Quinazolinones)
The electrophilic nature of this compound also lends itself to the synthesis of six-membered and fused heterocyclic systems. nih.govfrontiersin.org These reactions often involve annulation strategies where the isothiocyanate provides one or more atoms to the newly formed ring.
Triazines: The synthesis of triazine derivatives can be accomplished through various pathways. One common method involves the reaction of isothiocyanates with compounds containing amidine functionalities. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate has been used as a desulfurization reagent in the synthesis of isothiocyanates from dithiocarbamates, highlighting the stability and accessibility of the triazine core. researchgate.net
Oxazines: The formation of oxazine (B8389632) rings can be achieved by the reaction of isothiocyanates with substrates possessing both a hydroxyl and an amino group in a suitable arrangement.
Quinazolinones: Quinazolinones, a significant class of condensed heterocycles, can be synthesized using isothiocyanates. frontiersin.org For example, the reaction of an isothiocyanate with an anthranilic acid derivative can lead to the formation of a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This transformation has been demonstrated in the context of DNA-encoded libraries, underscoring its utility in modern synthetic chemistry. rsc.org
The table below outlines the general approaches to these six-membered and condensed heterocyclic systems.
| Heterocycle | General Reactant(s) | Key Reaction Type |
| Triazine | Amidine derivatives | Cyclocondensation |
| Oxazine | Amino alcohols | Cyclization |
| Quinazolinone | Anthranilic acid derivatives | Annulation |
Mechanistic Pathways of Cyclization Reactions
The cyclization reactions involving this compound are predominantly driven by the electrophilicity of the isothiocyanate carbon atom. The general mechanism involves the initial nucleophilic attack on this carbon, followed by an intramolecular cyclization step.
In the formation of five-membered heterocycles like thiazoles from α-haloketones, the initial step is the S-alkylation of the thiourea formed in situ, followed by intramolecular condensation and dehydration. For thiadiazoles and triazoles synthesized from hydrazides, the key intermediate is a thiosemicarbazide. Acidic or basic conditions then promote the cyclization by activating the appropriate functional groups for intramolecular nucleophilic attack.
For six-membered rings, the mechanisms can be more varied. In the synthesis of quinazolinones from anthranilic acids, the reaction begins with the nucleophilic attack of the amino group on the isothiocyanate carbon. This is followed by an intramolecular acylation by the carboxylic acid group, leading to the cyclized product.
The regioselectivity of these cyclizations is generally high, dictated by the nature of the nucleophilic centers in the reaction partner and the inherent reactivity of the isothiocyanate group.
Further Transformative Reactions Involving this compound
Beyond its role in heterocycle synthesis, this compound participates in other significant chemical transformations, including its conversion to other sulfur-containing functional groups and its application in biochemical analysis.
Conversion to Thiocarbamates and Dithiocarbamates
The isothiocyanate group is readily converted to thiocarbamates and dithiocarbamates through the addition of nucleophiles.
Thiocarbamates: The reaction of this compound with alcohols or thiols in the presence of a base can lead to the formation of O-thiocarbamates and dithiocarbamates, respectively. A multicomponent reaction involving isocyanides, sulfur, and alcohols or thiols can proceed through an isothiocyanate intermediate to afford these products.
Dithiocarbamates: The reaction of isothiocyanates with thiols is a reversible process that forms dithiocarbamates. nih.gov This reaction is fundamental to the biotransformation of isothiocyanates in biological systems, where they often conjugate with glutathione. nih.gov The nucleophilic attack of a thiol on the isothiocyanate carbon of this compound would yield a dithiocarbamate (B8719985). This conversion is a key step in many synthetic sequences that utilize isothiocyanates as intermediates. researchgate.netmdpi.comnih.gov
The following table details these transformations.
| Product | Nucleophile | General Reaction Conditions |
| O-Thiocarbamate | Alcohol | Basic |
| Dithiocarbamate | Thiol | Basic |
Participation in N-Terminal Peptide Chemical Derivatization and Cleavage Processes
A significant application of isothiocyanates is in the Edman degradation, a method for sequencing amino acids in a peptide from the N-terminus. nih.govmtoz-biolabs.com While phenyl isothiocyanate (PITC) is the classic reagent, other isothiocyanates can also be employed.
In this process, the N-terminal amino group of a peptide reacts with an isothiocyanate under basic conditions to form a thiocarbamoyl derivative. Subsequent treatment with acid cleaves the N-terminal amino acid as a thiohydantoin derivative, which can be identified chromatographically. nih.gov The shortened peptide can then undergo another cycle of degradation.
The use of this compound in this context would lead to the formation of a dimethylthiocarbamoyl-derivatized peptide. The subsequent cleavage would release the N-terminal amino acid as a thiohydantoin. This derivatization can also be utilized to enhance the sensitivity of peptide analysis in mass spectrometry. researchgate.net The derivatization promotes specific fragmentation patterns that can aid in the confident identification of the N-terminal amino acid. researchgate.net
Newman-Kwart Rearrangement Precursors and Derivatives
The Newman-Kwart rearrangement is a pivotal thermal reaction in organic synthesis that facilitates the conversion of O-aryl thiocarbamates into their isomeric S-aryl thiocarbamates. wikipedia.orgjk-sci.com This intramolecular rearrangement is a key step in the widely used method for preparing thiophenols from the more readily available phenols. organic-chemistry.orgthieme-connect.com The process involves the migration of an aryl group from a phenolic oxygen atom to the sulfur atom of a thiocarbamoyl group. wikipedia.org
The precursor for this rearrangement, an O-aryl N,N-dimethylthiocarbamate, is typically synthesized by reacting a phenol (B47542) with N,N-dimethylthiocarbamoyl chloride in the presence of a base. jk-sci.comresearchgate.net The subsequent application of heat, often at temperatures exceeding 200°C, induces the rearrangement. wikipedia.orgthieme-connect.com The primary thermodynamic driving force for this transformation is the formation of a stable carbon-oxygen double bond (in the S-aryl thiocarbamate product) at the expense of a less stable carbon-sulfur double bond (in the O-aryl thiocarbamate precursor). jk-sci.comorganic-chemistry.org
The reaction is understood to proceed through a concerted, four-membered cyclic transition state. wikipedia.orgjk-sci.com Extensive research, including kinetic studies, supports an intramolecular mechanism, characterized by first-order kinetics and a large negative entropy of activation. organic-chemistry.orgthieme-connect.com The efficiency and rate of the rearrangement are significantly influenced by the electronic properties of the substituents on the aryl ring. Electron-withdrawing groups located at the ortho or para positions of the aryl ring tend to accelerate the reaction by lowering the electron density of the aromatic ring, which facilitates the intramolecular nucleophilic attack. jk-sci.comorganic-chemistry.org
While the traditional Newman-Kwart rearrangement requires high temperatures, modern advancements have led to the development of catalytic methods that allow the reaction to proceed under significantly milder conditions. wikipedia.org Palladium-catalyzed and photoredox-catalyzed versions of the rearrangement have been developed, expanding the synthetic utility and substrate scope of this transformation. jk-sci.comresearchgate.netorganic-chemistry.org
The following tables summarize research findings on the Newman-Kwart rearrangement of various O-aryl N,N-dimethylthiocarbamate precursors, detailing the reaction conditions and the yields of the resulting S-aryl thiocarbamate derivatives.
Table 1: Thermal Newman-Kwart Rearrangement of Substituted O-Aryl N,N-Dimethylthiocarbamates
Table 2: Benzylic Newman-Kwart Rearrangement of Substituted O-Benzyl N,N-Dimethylthiocarbamates
Mechanistic Investigations of N,n Dimethylthiocarbamoyl Isothiocyanate Chemistry
Kinetic Analysis of Reaction Pathways and Rate-Determining Steps
The kinetic analysis of reactions involving N,N-dimethylthiocarbamoyl isothiocyanate and related structures, such as its precursor N,N-dimethylthiocarbamoyl chloride, provides significant insight into the underlying reaction pathways and their rate-determining steps. The solvolysis of N,N-dimethylthiocarbamoyl chloride, for instance, has been shown to proceed at specific rates that are two to three orders of magnitude greater than its oxygen analog, N,N-dimethylcarbamoyl chloride, at 0.0 °C. researchgate.net This enhanced reactivity suggests a different or more stabilized transition state.
Analysis of these solvolysis reactions using the extended Grunwald-Winstein equation points towards an SN1-like ionization pathway. researchgate.netnih.gov This model is supported by the observation of common ion rate depression in water, which is characteristic of a mechanism proceeding through a "free" cation intermediate. researchgate.net The formation of a more stable carbocation from the sulfur-containing compound leads to an earlier transition state in the rate-determining step. researchgate.net
Theoretical calculations on related thioacyl systems further illuminate the kinetics of potential reaction pathways, such as rearrangements. Computational studies have determined the activation barriers for unimolecular gas-phase rearrangements, providing quantitative data on the energy required to proceed through the transition state. For example, the rearrangement of acetyl and benzoyl thiocyanates to their isothiocyanate isomers involves activation barriers of 31 and 30 kcal/mol, respectively. acs.org While not this compound itself, these values for analogous rearrangements provide a quantitative framework for understanding the kinetic feasibility of such pathways.
| Reaction / Compound | Calculated Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
|---|---|---|---|
| Acetyl Thiocyanate (B1210189) to Acetyl Isothiocyanate | 31 | Not Specified | acs.org |
| Benzoyl Thiocyanate to Benzoyl Isothiocyanate | 30 | Not Specified | acs.org |
| Hydrazonyl Thiocyanate Rearrangement | 25 | Not Specified | acs.org |
| N,N-Diphenylcarbamoyl Cyanate Rearrangement | 36 | Not Specified | acs.org |
Elucidation of Reaction Mechanisms Through Intermediate Identification and Trapping
The elucidation of reaction mechanisms for this compound and related compounds heavily relies on the identification and trapping of transient intermediates. These intermediates provide direct evidence for a proposed reaction sequence.
During the synthesis of N,N-dialkylthiocarbamoyl isothiocyanates from N,N-dialkylthiocarbamoyl chlorides and sodium thiocyanate, the corresponding thiocyanate isomers (R₂N–CS–SCN) have been detected. acs.org These thiocyanate intermediates were observed spectroscopically, confirming a pathway that involves the initial formation of a sulfur-sulfur bond followed by rearrangement to the more stable isothiocyanate product. acs.org
In the context of solvolysis reactions of the precursor N,N-dimethylthiocarbamoyl chloride, kinetic evidence strongly supports the formation of a carbocation intermediate. researchgate.net The mechanism is described as an SN1 pathway where the rate-determining step is the ionization of the carbon-chlorine bond to form a resonance-stabilized dimethylthiocarbamoyl cation. researchgate.net
In more complex systems, advanced techniques have been employed to isolate and characterize otherwise elusive intermediates. Using mechanochemistry, reactive aryl N-thiocarbamoylbenzotriazoles, which are considered unisolable in solution, have been successfully trapped as bench-stable solids. nih.govscispace.com This demonstrates that specific reaction conditions can alter the lifetime and stability of intermediates, allowing for their direct characterization and confirming their role in the thiocarbamoylation reaction pathway. nih.gov The general synthesis of isothiocyanates from primary amines and carbon disulfide also proceeds through a key intermediate, a dithiocarbamate (B8719985) salt, which is typically formed in situ or isolated before being converted to the final product. nih.gov
| Intermediate Species | Parent Reaction | Method of Identification/Trapping | Reference |
|---|---|---|---|
| N,N-Dialkylthiocarbamoyl Thiocyanate (R₂N–CS–SCN) | Synthesis of Thiocarbamoyl Isothiocyanates | IR Spectroscopy | acs.org |
| Dimethylthiocarbamoyl Cation | Solvolysis of N,N-Dimethylthiocarbamoyl Chloride | Kinetic analysis (common ion rate depression) | researchgate.net |
| Aryl N-Thiocarbamoylbenzotriazoles | Mechanochemical Thiocarbamoylation | Isolation via mechanochemistry | nih.govscispace.com |
| Dithiocarbamate Salt | General Isothiocyanate Synthesis | Isolation or in situ formation | nih.gov |
Spectroscopic and Spectrometric Characterization in Mechanistic Studies
Spectroscopic and spectrometric methods are indispensable tools for probing reaction mechanisms beyond simple structural identification of starting materials and final products. These techniques provide direct evidence of transient species and help map the transformation pathways.
In the synthesis of thiocarbamoyl isothiocyanates, Infrared (IR) spectroscopy has been successfully used to detect the N,N-dialkylthiocarbamoyl thiocyanate intermediate. acs.org The characteristic vibrational frequencies of the thiocyanate group (-SCN) allowed for its identification in the reaction mixture, confirming it as a transient species en route to the final isothiocyanate product. acs.org
A powerful example of spectroscopic application in mechanistic studies is the use of in situ Raman spectroscopy to monitor mechanochemical reactions. nih.govscispace.com During the mechanosynthesis of thioureas, this technique revealed the formation of a previously unisolable aryl N-thiocarbamoylbenzotriazole intermediate. nih.gov The Raman spectra clearly showed the appearance of unique bands corresponding to the intermediate (at 544, 1041, 1159, 1248, and 1511 cm⁻¹), which subsequently disappeared as the final product was formed. scispace.com This real-time monitoring provided unequivocal evidence for the existence and role of this reactive intermediate. nih.govscispace.com
Furthermore, spectrometric techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) have been utilized to detect isothiocyanate intermediates in multicomponent reactions, confirming their formation within the reaction cascade. beilstein-journals.org These advanced analytical methods are crucial for identifying species that are present in low concentrations or have short lifetimes, thereby completing the mechanistic picture.
| Technique | Species Characterized | Mechanistic Insight Provided | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | N,N-Dialkylthiocarbamoyl Thiocyanate Intermediate | Confirmed the presence of a thiocyanate isomer during rearrangement. | acs.org |
| In situ Raman Spectroscopy | Aryl N-Thiocarbamoylbenzotriazole Intermediate | Allowed real-time monitoring of the formation and consumption of a reactive intermediate. | nih.govscispace.com |
| HPLC-Mass Spectrometry (HPLC-MS) | Isothiocyanate Intermediate | Detected the formation of an isothiocyanate intermediate in a one-pot reaction cascade. | beilstein-journals.org |
Computational and Theoretical Studies on N,n Dimethylthiocarbamoyl Isothiocyanate
Quantum Chemical Calculations of Energetic Profiles and Activation Barriers for Rearrangements
Quantum chemical calculations have been instrumental in understanding the stability and reactivity of thiocarbamoyl isothiocyanates and their isomers. One of the key areas of investigation is the rearrangement reactions these molecules can undergo. N,N-dialkylthiocarbamoyl chlorides react with sodium thiocyanate (B1210189) to yield thiocarbamoyl isothiocyanates (R₂N-CS-NCS). acs.org The corresponding thiocyanate isomers (R₂N-CS-SCN) are often detectable only as transient intermediates, suggesting they are kinetically unstable relative to the isothiocyanate form. acs.org
Theoretical calculations have quantified the energy barriers associated with these transformations. For instance, the degenerate 1,3-shift in N,N-Dimethylthiocarbamoyl Isothiocyanate, where the dimethylamino group migrates, has been a subject of computational study. acs.org Such rearrangements are part of a broader class of reactions that can be generalized as RCX-YCN ⇌ RCX-NCY ⇌ RCY-NCX ⇌ RCY-XCN (where X and Y can be O, S, or NR'). acs.orgresearchgate.net
Studies on related compounds provide insight into the energetic landscape. For N,N-dimethylamino and N-methyl(phenyl)amino derivatives of thiocarbamoyl thiocyanates, the predicted activation barrier for rearrangement to the corresponding isothiocyanate is approximately 29 kcal/mol. acs.org This is consistent with experimental observations that these rearrangements occur upon heating. acs.org In contrast, thioacyl thiocyanate derivatives generally exhibit lower barriers for rearrangement to isothiocyanates, in the range of 20-30 kcal/mol, rendering them rather unstable compounds. acs.orgresearchgate.net The activation barriers for the isomerization of ethoxycarbonyl thiocyanate and (ethylthio)carbonyl thiocyanate are calculated to be significantly higher, at 42 and 40 kcal/mol respectively, suggesting these compounds should be isolable under appropriate conditions. acs.orgresearchgate.net
| Compound Type | Rearrangement Reaction | Calculated Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Thiocarbamoyl Thiocyanates (R₂N-CS-SCN) | → Thiocarbamoyl Isothiocyanates (R₂N-CS-NCS) | 29 | acs.org |
| Thioacyl Thiocyanates (R-CS-SCN) | → Thioacyl Isothiocyanates (R-CS-NCS) | 20-30 | acs.orgresearchgate.net |
| Acyl Thiocyanates (R-CO-SCN) | → Acyl Isothiocyanates (R-CO-NCS) | 30-31 | acs.orgacs.orgresearchgate.net |
| (Alkylthio)carbonyl Thiocyanates (RS-CO-SCN) | → (Alkylthio)carbonyl Isothiocyanates (RS-CO-NCS) | ~40 | acs.orgacs.orgresearchgate.net |
Density Functional Theory (DFT) and Ab Initio Molecular Orbital Studies of Molecular Structures and Conformational Preferences
Density Functional Theory (DFT) and ab initio molecular orbital methods are powerful computational techniques used to predict the geometric and electronic structures of molecules. researchgate.netnih.gov These methods have been applied to various isothiocyanates to understand their conformational preferences and molecular properties. researchgate.net For this compound, these calculations can elucidate the preferred spatial arrangement of the dimethylamino group relative to the thiocarbonyl and isothiocyanate functionalities.
Analysis of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic structure of this compound governs its chemical reactivity. Reactivity descriptors derived from computational chemistry, such as the energies and distributions of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly insightful. researchgate.netrsc.org
The HOMO indicates regions of the molecule that are rich in electrons and likely to act as a nucleophile, while the LUMO points to electron-deficient regions susceptible to nucleophilic attack. quora.com For isothiocyanates in general, the LUMO often has significant contributions from the p-orbitals of the central carbon and the sulfur atoms of the N=C=S group. quora.com This makes the central carbon atom an electrophilic site, which is a characteristic feature of isothiocyanate reactivity. quora.comarkat-usa.orgresearchgate.net The HOMO, conversely, often shows significant electron density on the nitrogen and sulfur atoms. quora.com
| Molecular Orbital | Key Atomic Contributions | Predicted Reactivity Role | Reference |
|---|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Nitrogen and Sulfur p-orbitals | Site for electrophilic attack | quora.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | Central Carbon and Sulfur p-orbitals | Site for nucleophilic attack (electrophilic center) | quora.com |
Theoretical Modeling of Transition State Geometries and Reaction Coordinates
Understanding a chemical reaction requires not only knowing the structures of the reactants and products but also the structure of the transition state that connects them. Theoretical modeling is a primary method for locating and characterizing these high-energy, transient species. For the rearrangements of this compound and related compounds, computational studies have successfully modeled the transition state geometries. acs.orgacs.org
For the 1,3-rearrangement of acyl and thioacyl thiocyanates to their isothiocyanate isomers, the transition states are described as four-membered, cyclic, and zwitterionic. researchgate.net These structures are facilitated by interactions between lone pair electrons and the LUMO of the migrating group. researchgate.net For example, the transition state for the rearrangement of acetyl thiocyanate to acetyl isothiocyanate is a prototypical example of this kind of structure. acs.org Similarly, the 1,3-migration of the dimethylamino group in N,N-dimethylcarbamoyl isothiocyanates involves a specific transition state and intermediate that have been characterized computationally. acs.orgresearchgate.net The analysis of the reaction coordinate, which is the minimum energy path connecting reactants to products via the transition state, confirms the nature of the atomic motions involved in the rearrangement process. nih.gov These computational models provide a detailed mechanistic picture that is crucial for rationalizing observed reaction outcomes and predicting the feasibility of new transformations. acs.orgacs.org
Applications of N,n Dimethylthiocarbamoyl Isothiocyanate in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Molecular Architectures
N,N-Dimethylthiocarbamoyl Isothiocyanate serves as a versatile and valuable building block in synthetic chemistry, providing a reliable platform for a wide array of chemical transformations. chemrxiv.orgelsevierpure.comrsc.org Its utility stems from the high electrophilicity of the central carbon atom in the isothiocyanate (–N=C=S) group. This reactivity allows it to readily engage with a broad spectrum of nucleophiles, facilitating the construction of more complex molecules.
The compound's role as a foundational component is evident in its application to synthesize various heterocyclic compounds and substituted thioureas. chemrxiv.org Chemists leverage the predictable reactivity of the isothiocyanate functional group to introduce the thiourea (B124793) substructure into larger molecules, which is a key step in building intricate molecular architectures. This strategic incorporation enables the assembly of compounds that are otherwise challenging to synthesize, making this compound an essential tool for chemists aiming to create novel molecular entities. nih.gov
Contributions to Diversity-Oriented Synthesis of Nitrogen-Containing Heterocycles and Derivatives
Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The versatile reactivity of isothiocyanate intermediates, such as this compound, is central to the success of many DOS campaigns aimed at producing nitrogen-containing heterocycles. nih.govrsc.org
By reacting this compound with different substrates or under varying reaction conditions, chemists can guide the synthetic pathway toward distinct molecular scaffolds from a single starting material. rsc.orgfrontiersin.org This divergent approach is highly efficient for generating chemical diversity. For instance, isothiocyanate intermediates have been successfully used to construct a range of N-heterocycles, including:
2-Thioxo-quinazolinones
1,2,4-Thiadiazoles
2-Imino thiazolines rsc.org
Imidazolones
Thiazolidines nih.gov
This capacity to facilitate the divergent synthesis of diverse heterocyclic systems underscores the compound's significant contribution to generating novel chemical matter for biological and materials science applications. rsc.orgresearchgate.net
Utilization in the Preparation of Functionalized Thiourea Derivatives
One of the most direct and widespread applications of this compound is in the synthesis of functionalized thiourea derivatives. The reaction is typically straightforward and efficient, proceeding via the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isothiocyanate group. mdpi.com This process forms a stable thiourea linkage.
Carbamoyl isothiocyanates are considered ideal starting materials for these transformations. organic-chemistry.org The reaction is highly modular, meaning that a wide variety of functionalized thioureas can be produced by simply changing the amine component used in the reaction. This modularity allows for the systematic tuning of the final product's steric and electronic properties.
Below is an interactive table summarizing the synthesis of various thiourea derivatives from this compound and different amines.
| Amine Reactant | Resulting Thiourea Derivative |
| Aniline | 1-(N,N-dimethylthiocarbamoyl)-3-phenylthiourea |
| Benzylamine | 1-benzyl-3-(N,N-dimethylthiocarbamoyl)thiourea |
| Morpholine | 4-((dimethylamino)carbonothioyl)morpholine-4-carbothioamide |
| Piperidine | 1-((dimethylamino)carbonothioyl)piperidine-1-carbothioamide |
This reaction is fundamental in medicinal chemistry and materials science, where thiourea moieties are often incorporated to enhance biological activity or modify material properties. isca.me
Application as a Thiocyanate (B1210189) Transfer Reagent in Targeted Synthetic Processes
In many synthetic contexts, this compound functions effectively as a "thiocyanate transfer reagent." Although it does not transfer the SCN⁻ ion itself, it transfers its entire isothiocyanate functional group to a nucleophilic substrate. This process is exemplified in the synthesis of thioureas, where the R-N=C=S moiety is transferred to an amine, thereby elongating the carbon chain and introducing the thiourea functional group in a single, efficient step. mdpi.comorganic-chemistry.org
This "transfer" capability is crucial for incorporating the thioamide functionality into a target molecule. The isothiocyanate acts as an activated form of a thiocarbamoyl group, ready to be delivered to a suitable nucleophile. This targeted delivery is a key step in the synthesis of more complex structures, such as the 1,3,5-thiadiazine nucleus, which has applications in pharmaceuticals and agriculture. isca.me The predictable and controlled nature of this transfer makes this compound a reliable reagent in multi-step synthetic sequences.
Integration into Functional Material Design (e.g., chemical modification for specific binding properties)
The reactivity of the isothiocyanate group makes it a valuable tool for the chemical modification of materials to impart specific functions. A key application is in the design of functional molecules with tailored binding properties, particularly for biological targets. nih.gov
For example, an isothiocyanate group can be incorporated into a larger molecule designed to act as an electrophilic affinity ligand. Such ligands are engineered to bind irreversibly to a specific site on a protein or receptor. The isothiocyanate group serves as the reactive "warhead," forming a covalent bond (typically with a nucleophilic amino acid residue like lysine) at the target binding site. This approach has been used to create potent and selective affinity labels for probing the structure and function of receptors in the central nervous system, such as the phencyclidine (PCP) binding site associated with the NMDA receptor. nih.gov The integration of the isothiocyanate functionality is a deliberate design choice to achieve irreversible and highly specific binding, transforming a simple molecule into a sophisticated tool for chemical biology. nih.gov
Conclusion and Future Research Directions
Summary of Current Understanding of N,N-Dimethylthiocarbamoyl Isothiocyanate Reactivity
Direct experimental studies on the reactivity of this compound are notably scarce in the current literature. The majority of the understanding of this compound is inferred from the general behavior of isothiocyanates and from theoretical studies.
Isothiocyanates (R-N=C=S) are well-established electrophiles, with the central carbon atom being susceptible to nucleophilic attack wikipedia.orgmdpi.com. This reactivity, termed thiocarbamoylation, occurs with a variety of nucleophiles, including amines to form thioureas, and alcohols to yield thiocarbamates researchgate.net. The reaction with thiols to produce dithiocarbamates is particularly noteworthy as it is often reversible nih.gov. This reversibility allows for the transfer of the isothiocyanate moiety between different sulfhydryl groups in a process known as transthiocarbamoylation, a key reaction in the biological activity of many isothiocyanates nih.gov.
The existence of this compound has been posited in the context of rearrangements. Studies on the reaction of N,N-dialkylthiocarbamoyl chlorides with sodium thiocyanate (B1210189) indicate that while thiocarbamoyl thiocyanate (R₂N–CS–SCN) intermediates are detectable, they readily rearrange to the more stable thiocarbamoyl isothiocyanate (R₂N–CS–NCS) isomer acs.org. Furthermore, theoretical calculations have been performed on this compound itself, specifically modeling degenerate 1,3-shifts within the molecule, confirming its place as a subject of computational interest acs.org. This suggests a stable, albeit reactive, molecule whose chemistry is ripe for exploration.
The general reactivity profile is summarized in the table below.
| Nucleophile | Product Class | Reaction Name | Reversibility |
| Amines (R'-NH₂) | Thioureas | Thiocarbamoylation | Generally irreversible |
| Alcohols (R'-OH) | Thiocarbamates | Thiocarbamoylation | Generally irreversible |
| Thiols (R'-SH) | Dithiocarbamates | Thiocarbamoylation | Reversible |
| Water (H₂O) | Dithiocarbamic acid (unstable) | Hydrolysis | Irreversible |
Identification of Unexplored Reaction Pathways and Synthetic Opportunities
The true synthetic potential of this compound lies in its unexplored reaction pathways. The presence of two distinct thiocarbonyl groups and a cumulative double bond system suggests a rich and varied chemistry beyond simple nucleophilic additions. Analogies with structurally related compounds, such as acyl isothiocyanates, can be used to predict new synthetic opportunities researchgate.net.
Cycloaddition Reactions: Acyl isothiocyanates are known to participate readily in cycloaddition reactions to form a wide variety of heterocyclic compounds researchgate.net. This compound could serve as a versatile partner in similar transformations.
[4+2] Cycloadditions (Diels-Alder Reactions): Reactions with electron-rich dienes could provide access to six-membered heterocyclic systems.
[3+2] Cycloadditions: Reactions with 1,3-dipoles like azides, nitrile oxides, or diazomethane could lead to five-membered heterocycles, which are privileged structures in medicinal chemistry.
[2+2] Cycloadditions: Reactions with enamines or ynamines could yield four-membered thietane rings.
Reactions with Ambident Nucleophiles: The reaction of this compound with nucleophiles containing multiple reactive sites (e.g., ethanolamine, hydrazine (B178648) derivatives) is unexplored. Such reactions could lead to interesting regioselectivity studies and the synthesis of novel acyclic or cyclic products depending on the reaction conditions.
Metal-Catalyzed Transformations: The interaction of the sulfur and nitrogen atoms with transition metals is a completely unexplored area. Metal catalysis could potentially activate the molecule for novel transformations, such as C-H functionalization of the methyl groups or unique coupling reactions.
The table below outlines some of the key unexplored synthetic opportunities.
| Reaction Type | Potential Partner | Predicted Product Class |
| [4+2] Cycloaddition | Conjugated Dienes | Dihydrothiazine derivatives |
| [3+2] Cycloaddition | Azides, Nitrile Oxides | Thiatriazoles, Oxathiazoles |
| [2+2] Cycloaddition | Enamines, Ketenes | Thietane derivatives |
| Multicomponent Reactions | Amines, Aldehydes | Complex Thiourea (B124793) derivatives |
Perspectives on Advanced Computational and Experimental Approaches for Future Studies
To fully unlock the potential of this compound, a synergistic approach combining modern computational and experimental techniques is essential.
Computational Approaches: Building upon initial theoretical calculations acs.org, advanced Density Functional Theory (DFT) studies can be employed to:
Map the potential energy surfaces for the proposed cycloaddition reactions to predict feasibility and stereochemical outcomes.
Calculate activation barriers for reactions with a diverse set of nucleophiles to understand its reactivity profile and selectivity.
Predict spectroscopic data (¹³C-NMR, ¹⁵N-NMR, IR) to aid in its experimental characterization, which can be challenging for isothiocyanates.
Model its interaction with various transition metal catalysts to guide the development of new catalytic reactions.
Experimental Approaches: Given its potential high reactivity, advanced experimental methods will be crucial.
In Situ Generation and Trapping: The compound could be generated in the presence of a reactive partner (e.g., a diene or dipole) to trap it as a stable product, thus probing its reactivity without requiring isolation.
Mechanochemistry: This solvent-free technique has been successfully used to isolate and characterize other highly reactive intermediates, such as N-thiocarbamoylbenzotriazoles, which are considered "masked" isothiocyanate reagents nih.gov. Mechanochemical synthesis could provide a viable route to obtaining this compound in a stable, solid form.
Advanced Spectroscopy: Techniques like variable-temperature NMR could be used to study its dynamic processes, such as the calculated 1,3-shifts acs.org, while flow chemistry coupled with real-time spectroscopic monitoring (e.g., FlowIR) could allow for the study of its reactions with short-lived intermediates under controlled conditions.
Potential for Integration into Novel Organic Synthesis Strategies
Assuming the predicted reactivity can be experimentally verified, this compound could be integrated into several modern synthetic strategies.
Diversity-Oriented Synthesis (DOS): The versatile reactivity of isothiocyanate intermediates is already being leveraged for the divergent synthesis of N-heterocycles in DNA-encoded libraries rsc.org. With its potential for multiple reaction pathways (nucleophilic addition, cycloadditions), this compound could serve as a powerful building block in DOS campaigns to rapidly generate libraries of structurally diverse, sulfur-and-nitrogen-containing molecules for biological screening.
Multicomponent Reactions (MCRs): The electrophilic nature of the isothiocyanate carbon makes it an ideal candidate for inclusion in MCRs. Novel Ugi- or Passerini-type reactions could be designed where it acts as the key electrophilic component, allowing for the rapid assembly of complex molecules from simple starting materials in a single step.
Development of "Masked" Reagents: Similar to related reactive intermediates that have been stabilized and stored as bench-top reagents nih.gov, it may be possible to develop stable precursors or "masked" forms of this compound that can release the reactive species under specific conditions (e.g., thermal or photochemical activation).
The table below summarizes potential advanced applications in organic synthesis.
| Synthetic Strategy | Role of this compound | Potential Outcome |
| Diversity-Oriented Synthesis (DOS) | Versatile electrophilic building block | Rapid generation of heterocyclic libraries |
| Multicomponent Reactions (MCRs) | Key electrophilic component | One-pot synthesis of complex thioureas |
| Masked Reagent Chemistry | Storable precursor to a reactive species | Controlled release for targeted reactions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N,N-dimethylthiocarbamoyl isothiocyanate, and how can reaction conditions influence yield?
- Answer : A common method involves replacing amines (with tertiary or secondary carbons) with phenyl isothiocyanate in dimethylbenzene under nitrogen protection and mild conditions. For example, methylamine derivatives react with thiophosgene or CS₂ to form intermediates, followed by thiocarbamoylation. Solvent choice (e.g., aromatic hydrocarbons) and inert gas purging are critical to avoid side reactions like oxidation or hydrolysis . Yield optimization requires monitoring reaction kinetics via HPLC or GC-MS to detect intermediates like methyl dithiocarbamates.
Q. How can FTIR and NMR spectroscopy confirm the structural integrity of this compound?
- Answer : The N=C=S group in isothiocyanates exhibits a distinct FTIR peak at 2048–2075 cm⁻¹ (stretching vibration) . In NMR, the thiocarbamoyl group shows a deshielded proton signal near δ 3.2–3.5 ppm (N–CH₃) and a carbon signal at δ 125–130 ppm (C=S). Comparative analysis with synthesized standards and spectral databases (e.g., NIST) is recommended to validate purity .
Q. What physicochemical properties (e.g., logP, solubility) are critical for experimental design with this compound?
- Answer : The Moriguchi logP (MlogP) model predicts hydrophobicity using structural parameters like isothiocyanate group contribution (weighted at 1.0). Experimental logP can be validated via shake-flask methods with octanol/water partitioning. Solubility in polar aprotic solvents (e.g., DMF, acetonitrile) is higher (>50 mg/mL) than in water (<1 mg/mL), influencing solvent selection for biological assays .
Advanced Research Questions
Q. How does this compound coordinate with transition metals, and what are the implications for catalytic applications?
- Answer : The N=C=S group acts as a monodentate ligand , binding to metals like Co(II/III) or Fe(II) via the nitrogen atom. IR spectra of metal complexes show shifts in ν(C–N) to ~790 cm⁻¹ and ν(C–S) to ~480 cm⁻¹ , confirming coordination. Such complexes are explored for spin-crossover (SCO) behavior in materials science, with potential in molecular switches .
Q. What advanced analytical techniques resolve contradictions in metabolite identification during in vivo studies?
- Answer : LC-MS/MS with derivatization reagents (e.g., 4-dimethylamino-1-naphthyl isothiocyanate) enhances sensitivity by 3 orders of magnitude vs. phenyl isothiocyanate. For example, urinary metabolites like N-acetyl-S-(thiocarbamoyl)-L-cysteine can be quantified with a detection limit of 0.1 ng/mL. Cross-validation using synthetic standards and HRMS (high-resolution mass spectrometry) is critical to distinguish isobaric interferences .
Q. How can temperature-dependent fluorescence studies optimize imaging protocols for cellular uptake tracking?
- Answer : Rhodamine B isothiocyanate analogs exhibit tumor-specific fluorescence activation with emission maxima at 580 nm. Temperature sensitivity (quenching above 40°C) requires calibration using controlled thermostatic stages during confocal microscopy. Protocols should include controls for autofluorescence and pH-dependent signal variation .
Q. What strategies mitigate discrepancies between computational logP predictions and experimental data?
- Answer : Discrepancies arise from solvent impurities or protonation states. Use consensus models combining MlogP with XLogP3 or ALOGPS . Validate with a training set of 10,000+ compounds and adjust for thiocarbamoyl-specific parameters (e.g., sulfur polarity). Statistical tools like Bland-Altman plots quantify systematic biases .
Data Contradiction Analysis
Q. How to address conflicting reports on the cytotoxicity of isothiocyanate derivatives in cancer models?
- Answer : Variability stems from differential metabolism (e.g., GST enzyme activity) and cell-line-specific uptake. Standardize assays using IC₅₀ normalization against N-acetylcysteine (to quench reactive sulfur species) and include isotope-labeled tracers (e.g., ¹⁴C-thiocarbamoyl) to track intracellular distribution. Meta-analyses of public datasets (e.g., NCI-60) can identify confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
